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Compound of Interest

Compound Name: Irpagratinib

Cat. No.: B12386767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of irpagratinib
(ABSK011), a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4

(FGFR4). The core focus of this document is the covalent binding of irpagratinib to the

Cysteine 552 (Cys552) residue within the ATP-binding pocket of FGFR4, a key interaction for

its therapeutic effect, particularly in hepatocellular carcinoma (HCC) characterized by FGF19

overexpression.

Mechanism of Action: Irreversible Inhibition of
FGFR4
Irpagratinib is an orally bioavailable small molecule that demonstrates potent and selective

inhibition of FGFR4.[1] Its mechanism relies on the formation of a covalent bond with Cys552, a

non-catalytic cysteine residue present in the hinge region of the FGFR4 kinase domain.[2] This

irreversible binding locks the receptor in an inactive state, thereby preventing its

autophosphorylation and the subsequent activation of downstream signaling pathways that are

crucial for tumor cell proliferation and survival.[1] The presence of a cysteine at this position is

unique to FGFR4 among the FGFR family members, providing a structural basis for

irpagratinib's high selectivity.

Quantitative Analysis of Inhibitor Potency
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While specific kinetic data for the covalent binding of irpagratinib to FGFR4 are not

extensively published, the available information indicates a high degree of potency. The half-

maximal inhibitory concentration (IC50) for irpagratinib against FGFR4 is reported to be less

than 10 nM.[2] To provide a comparative context for the potency of covalent FGFR4 inhibitors

targeting the Cys552 residue, the following table includes data for other representative

compounds.

Compoun
d

Target IC50 (nM) K_i (nM)
k_inact
(s⁻¹)

k_inact/K
_i
(M⁻¹s⁻¹)

Referenc
e

Irpagratinib

(ABSK011)
FGFR4 < 10 N/A N/A N/A [2]

Compound

7B
FGFR4 N/A 5.7 ± 0.17

1.3 x 10⁻³

± 3.1 x

10⁻⁵

2.32 x 10⁵

± 2.2 x 10³
[3]

BLU9931 FGFR4 N/A 13.5 ± 0.46

1.7 x 10⁻³

± 4.8 x

10⁻⁵

1.26 x 10⁵

± 950
[3]

Compound

7A
FGFR4 N/A 37.9 ± 1.78

1.7 x 10⁻³

± 6.6 x

10⁻⁵

4.47 x 10⁴

± 420
[3]

N/A: Not Available in public literature.

Experimental Protocols for Characterizing Covalent
Binding
The confirmation of irreversible covalent binding of an inhibitor like irpagratinib to its target

kinase involves a combination of biochemical and biophysical methods. The following are

detailed, generalized protocols for key experiments used in this characterization.

Mass Spectrometry for Confirmation of Covalent Adduct
Formation
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Objective: To confirm the formation of a covalent bond between irpagratinib and FGFR4 and

to identify the specific residue modified.

Methodology:

Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of

irpagratinib at room temperature for a defined period (e.g., 1-2 hours) to ensure complete

reaction. A control sample with DMSO is run in parallel.

Sample Preparation: The protein-inhibitor mixture is desalted to remove unbound inhibitor

and buffer components.

Intact Protein Analysis: The molecular weight of the intact FGFR4 protein (both treated and

control) is determined using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass

shift corresponding to the molecular weight of irpagratinib in the treated sample confirms

covalent binding.

Peptide Mapping:

The protein samples are denatured, reduced, and alkylated.

The proteins are then digested into smaller peptides using a specific protease (e.g.,

trypsin).

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Data Analysis: The MS/MS spectra are searched against the FGFR4 protein sequence. The

peptide containing the Cys552 residue is identified, and a mass shift corresponding to the

addition of irpagratinib on this specific peptide in the treated sample confirms the site of

covalent modification.

X-ray Crystallography for Structural Elucidation
Objective: To obtain a high-resolution three-dimensional structure of the irpagratinib-FGFR4

complex to visualize the covalent bond and the binding mode of the inhibitor.

Methodology:
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Protein Expression and Purification: The kinase domain of human FGFR4 is expressed in a

suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.

Co-crystallization:

The purified FGFR4 protein is incubated with a molar excess of irpagratinib to ensure

complete covalent modification.

The protein-inhibitor complex is then subjected to crystallization screening using various

precipitants, buffers, and additives.

Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to

a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected.

Structure Determination and Refinement:

The diffraction data are processed, and the structure is solved using molecular

replacement with a known FGFR kinase structure as a search model.

The electron density map is inspected to confirm the presence and orientation of

irpagratinib and the covalent linkage to the thiol group of Cys552.

The structural model is refined to high resolution. The final structure provides atomic-level

details of the interactions between irpagratinib and the FGFR4 active site.

Visualizing the Molecular Interactions and Pathways
Irpagratinib's Covalent Binding to FGFR4 Cys552
The following diagram illustrates the logical relationship of irpagratinib's covalent modification

of Cys552 within the FGFR4 active site, leading to the inhibition of its kinase activity.
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Caption: Covalent modification of FGFR4 Cys552 by irpagratinib.

Experimental Workflow for Confirming Covalent
Inhibition
This diagram outlines the typical experimental workflow to confirm that a compound acts as an

irreversible covalent inhibitor.
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Caption: Workflow for characterizing a covalent kinase inhibitor.
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Disruption of the FGFR4 Signaling Pathway by
Irpagratinib
Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, initiating

downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which

promote cell proliferation and survival. Irpagratinib's irreversible binding to FGFR4 blocks

these downstream signals.
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Caption: Irpagratinib-mediated inhibition of the FGFR4 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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